molecular formula C11H7ClO5S B1617326 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- CAS No. 70714-67-9

1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-

Cat. No. B1617326
CAS RN: 70714-67-9
M. Wt: 286.69 g/mol
InChI Key: YTGWIRDQNSSAJX-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- , also known as α-Naphthoic acid , is a chemical compound with the molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol . It belongs to the class of naphthalene derivatives and contains both carboxylic acid and hydroxy functional groups.


Molecular Structure Analysis

The molecular structure of α-Naphthoic acid consists of a naphthalene ring system with a carboxylic acid group (COOH) attached at position 1 and a hydroxy group (OH) at position 2. The chlorosulfonyl group (-SO₂Cl) is substituted at position 6. The compound’s 2D and 3D structures can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Melting Point : α-Naphthoic acid melts at approximately 160°C .
  • UV/Visible Spectrum : The compound exhibits characteristic absorption bands in the UV/Vis range .

properties

IUPAC Name

6-chlorosulfonyl-2-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO5S/c12-18(16,17)7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGWIRDQNSSAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=O)O)O)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072121
Record name 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-

CAS RN

70714-67-9
Record name 6-(Chlorosulfonyl)-2-hydroxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70714-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-
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Record name 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-
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Record name 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chlorosulphonyl)-2-hydroxy-1-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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